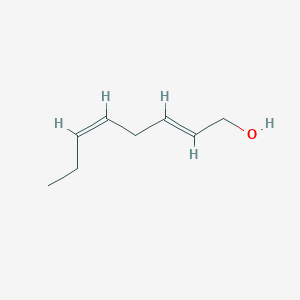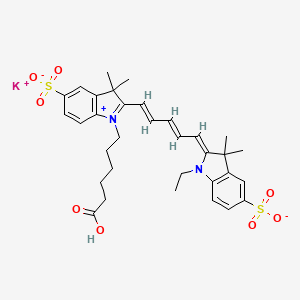
Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5 COOH Potassium Salt (1:1) is a fluorescent dye belonging to the cyanine family. It is widely used in various scientific fields due to its strong fluorescence properties. The compound is known for its ability to emit light in the far-red region of the spectrum, making it particularly useful in applications where low background fluorescence is desired .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cy5 COOH Potassium Salt (1:1) typically involves the reaction of a cyanine dye precursor with a carboxylic acid derivative. The process generally includes the following steps:
Formation of the Cyanine Dye Precursor: This involves the condensation of an indole derivative with a reactive intermediate such as a pentadienylidene compound.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
Formation of the Potassium Salt: The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of Cy5 COOH Potassium Salt (1:1) follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and quality .
Types of Reactions:
Oxidation: Cy5 COOH Potassium Salt (1:1) can undergo oxidation reactions, particularly at the carboxylic acid group.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur at the indole ring or the carboxylic acid group, depending on the reagents used
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of reduced derivatives of the cyanine dye.
Substitution: Formation of substituted cyanine dyes with modified fluorescence properties
Aplicaciones Científicas De Investigación
Cy5 COOH Potassium Salt (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of fluorescent materials and sensors.
Mecanismo De Acción
The mechanism of action of Cy5 COOH Potassium Salt (1:1) is primarily based on its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is due to the electronic transitions within the cyanine dye structure. The carboxylic acid group and the potassium ion do not significantly alter the fluorescence but can affect the solubility and stability of the compound .
Comparación Con Compuestos Similares
Cy3 COOH Potassium Salt: Another cyanine dye with similar properties but emits light at a shorter wavelength.
Alexa Fluor 647: A fluorescent dye with similar excitation and emission properties but different chemical structure.
Allophycocyanin: A protein-based fluorophore used in similar applications but with different spectral properties
Uniqueness: Cy5 COOH Potassium Salt (1:1) is unique due to its strong fluorescence in the far-red region, making it ideal for applications requiring low background fluorescence. Its stability and solubility in aqueous solutions also make it a preferred choice in many scientific applications .
Propiedades
Fórmula molecular |
C33H39KN2O8S2 |
|---|---|
Peso molecular |
694.9 g/mol |
Nombre IUPAC |
potassium;(2Z)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C33H40N2O8S2.K/c1-6-34-27-18-16-23(44(38,39)40)21-25(27)32(2,3)29(34)13-9-7-10-14-30-33(4,5)26-22-24(45(41,42)43)17-19-28(26)35(30)20-12-8-11-15-31(36)37;/h7,9-10,13-14,16-19,21-22H,6,8,11-12,15,20H2,1-5H3,(H2-,36,37,38,39,40,41,42,43);/q;+1/p-1 |
Clave InChI |
TXHLSXTWJSEINP-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)(C)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


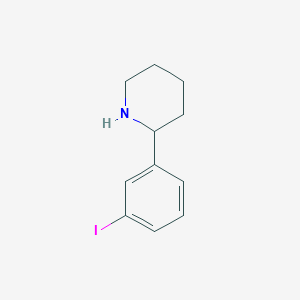
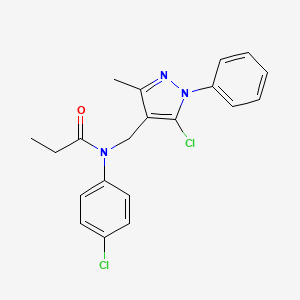
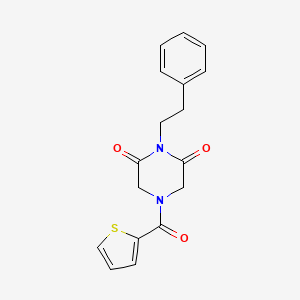
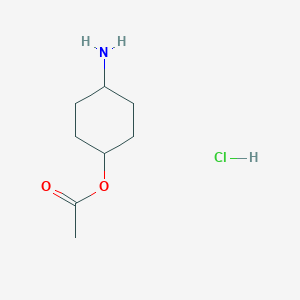

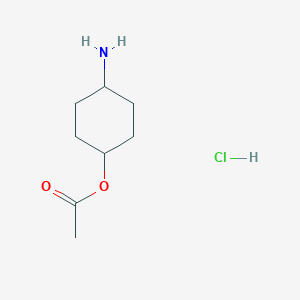
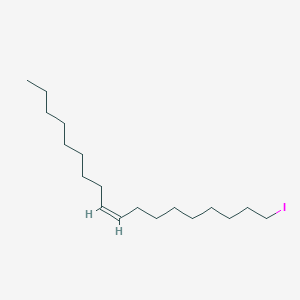
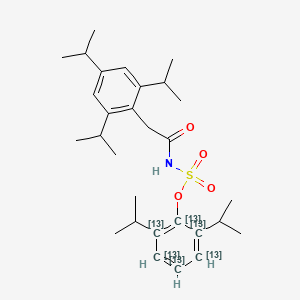
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)

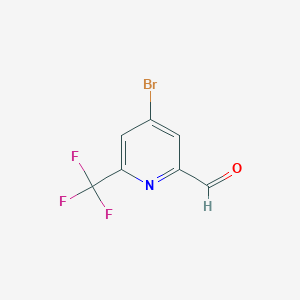
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
